2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine
Description
2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine is a fluorinated amine featuring a tetrahydrofuran (THF) ring substituted at the 2-position. Its molecular formula is C₆H₁₀F₃NO, with a molecular weight of 181.15 g/mol (calculated). The compound combines a trifluoroethylamine backbone with a THF moiety, which introduces both lipophilic (fluorine) and polar (oxygen-containing ring) characteristics. This structural duality makes it a candidate for pharmaceutical and agrochemical applications, where fluorine enhances metabolic stability and the THF ring may influence conformational flexibility .
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2 |
InChI Key |
YHDUNAWVOZKFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the reaction of tetrahydrofuran derivatives with trifluoroacetaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The industrial process is designed to be efficient and cost-effective, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula . It features a trifluoromethyl group and a tetrahydrofuran ring, contributing to its chemical properties. The trifluoromethyl group enhances lipophilicity and stability, while the tetrahydrofuran ring provides structural flexibility. This combination makes the compound valuable in various chemical applications and research fields.
General Properties and Synthesis
this compound has a molecular weight of 169.14 g/mol . The synthesis of this compound generally involves the reaction of tetrahydrofuran derivatives with trifluoroacetaldehyde and ammonia under controlled conditions, with catalysts and specific solvents potentially used to enhance yield and purity. Large-scale production in industrial settings utilizes reactors and continuous flow systems, along with purification techniques like distillation and crystallization to achieve high purity levels.
Applications
this compound has diverse applications across various fields:
- Medicinal Chemistry: Due to its structural components, this compound exhibits biological activity. The trifluoromethyl group enhances its interaction with biological membranes and proteins, potentially influencing enzyme activity and receptor binding. It is useful in biological research for studying metabolic pathways and enzyme interactions. Its lipophilicity allows it to penetrate lipid membranes effectively, while the amine group facilitates hydrogen bonding with biological molecules, crucial for modulating enzyme activity and signal transduction pathways.
- Agrochemicals: The compound can be employed in the synthesis of various agrochemicals, enhancing their efficacy and stability.
- Material Science: It serves as a building block in creating new materials with enhanced properties.
- Pharmaceuticals: It is utilized in synthesizing pharmaceutical intermediates, contributing to drug development.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Structural and Electronic Effects
- Tetrahydrofuran vs. Oxetane : The THF ring (5-membered) offers lower ring strain and greater conformational flexibility compared to oxetane (4-membered), which may influence binding to biological targets .
- Aromatic vs. Non-Aromatic Substituents: Aromatic analogs (e.g., phenyl derivatives) exhibit rigid planar structures, favoring π-π interactions, while THF/oxetane analogs provide torsional flexibility for adaptive binding .
- Electron-Withdrawing vs.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., CAS 1447607-32-0) improve aqueous solubility compared to free bases .
- Lipophilicity : Compounds with aromatic trifluoromethyl groups (e.g., CAS 1270479-61-2) exhibit higher logP values, impacting membrane permeability .
- Chirality : Enantiomers like (R)- and (S)-configurations (e.g., CAS 1391436-37-5) may show divergent biological activities due to stereoselective interactions .
Biological Activity
2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine, with the molecular formula C6H10F3NO, is an organic compound characterized by a trifluoromethyl group and a tetrahydrofuran ring. These structural features contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The trifluoromethyl group enhances the compound's lipophilicity and stability, while the tetrahydrofuran ring provides structural flexibility. This unique combination allows the compound to interact effectively with biological membranes and proteins, influencing enzyme activity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to penetrate lipid membranes due to its lipophilic nature. The amine group facilitates hydrogen bonding with various biological molecules, which is crucial for modulating enzyme activity and signal transduction pathways.
Enzyme Interaction
Research indicates that this compound may influence several metabolic pathways through its interaction with specific enzymes. The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic processes, potentially affecting their catalytic efficiency.
Case Studies
- Antiviral Activity : In a study involving viral replication models, compounds similar to this compound demonstrated significant antiviral properties against influenza virus strains. The mechanism involved direct inhibition of viral replication in vitro .
- Cancer Research : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies indicated that it could selectively inhibit tumor growth with minimal effects on normal cells, suggesting a favorable therapeutic index for cancer treatment .
Data Table: Biological Activity Overview
Safety and Toxicology
The safety profile of this compound has been evaluated in various studies. It exhibited low toxicity levels in preliminary animal studies, with no significant adverse effects at therapeutic doses. However, further comprehensive toxicological assessments are necessary to fully understand its safety profile in humans .
Q & A
Q. Basic
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl group environments (δ = -60 to -75 ppm). ¹H/¹³C NMR resolves tetrahydrofuran ring protons (δ = 3.5–4.5 ppm) and amine protons (δ = 1.5–2.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms the tetrahydrofuran ring conformation. The trifluoromethyl group often induces steric effects detectable via bond angles .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (169.15 g/mol) and fragmentation patterns .
How does the trifluoromethyl group influence the compound’s solubility and reactivity in organic synthesis?
Basic
The CF₃ group enhances lipophilicity (logP ≈ 1.8–2.2) and stabilizes adjacent carbocations via inductive effects, facilitating SN1 reactions. Solubility is highest in polar aprotic solvents (e.g., DMSO, THF) due to dipole interactions with the tetrahydrofuran ring. Reactivity in nucleophilic substitutions is reduced compared to non-fluorinated analogs due to electron withdrawal by fluorine .
| Property | Effect of CF₃ Group |
|---|---|
| Solubility | Moderate in polar solvents; poor in water (logS ≈ -2.5). |
| Electrophilicity | Decreased at the α-carbon, slowing nucleophilic attack. |
| Thermal stability | Enhanced due to strong C-F bonds (decomposition >200°C). |
What role does the tetrahydrofuran moiety play in modulating the compound’s biological interactions?
Basic
The tetrahydrofuran ring improves membrane permeability via its lipophilic ether oxygen and enables π-stacking interactions with aromatic residues in enzymes or receptors. Its rigid conformation restricts rotational freedom, enhancing binding specificity. Comparative studies show that replacing tetrahydrofuran with a linear ether reduces target affinity by ~40% .
How should researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced
Contradictions often arise from stereochemical variability (e.g., R vs. S enantiomers), impurities, or assay conditions. Recommended steps:
Enantiomeric Purity Assessment : Use chiral HPLC or circular dichroism to confirm configuration .
Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects.
Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts.
Cross-validate with Structural Analogs : Compare activity against compounds with modified tetrahydrofuran or CF₃ groups .
What computational strategies are recommended for predicting the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., GPCRs or kinases). The CF₃ group often occupies hydrophobic pockets.
- MD Simulations : Simulate >100 ns trajectories to assess stability of ligand-receptor complexes.
- QSAR Models : Corrogate electronic parameters (Hammett σ) of the CF₃ group with bioactivity data .
What mechanistic insights explain the compound’s stability under acidic or basic conditions?
Q. Advanced
- Acidic Conditions : Protonation of the amine group (pKa ≈ 9.5) protects against hydrolysis. The CF₃ group stabilizes adjacent carbocations, slowing acid-catalyzed degradation.
- Basic Conditions : The amine may undergo β-elimination if steric strain exists. Kinetic studies (e.g., ¹⁹F NMR monitoring) show decomposition rates increase at pH >10 .
How can researchers optimize reaction pathways to avoid byproducts like racemized or dimerized derivatives?
Q. Advanced
- Low-Temperature Synthesis : Conduct reactions at ≤0°C to minimize racemization.
- Protecting Groups : Use Boc or Fmoc groups to shield the amine during coupling steps.
- Additives : Include radical scavengers (e.g., BHT) to prevent dimerization via free-radical pathways .
What are the key differences in physicochemical properties between this compound and its non-fluorinated analogs?
Q. Advanced
| Property | Fluorinated Compound | Non-Fluorinated Analog |
|---|---|---|
| Boiling Point | ~150–170°C (due to CF₃) | ~130–150°C |
| LogP | 1.8–2.2 | 0.5–1.0 |
| Hydrogen Bond Acceptor | 3 (F atoms) | 1 (amine) |
| Metabolic Stability | Higher (resists CYP450 oxidation) | Lower |
What strategies are recommended for scaling up synthesis while maintaining enantiomeric excess (ee) >98%?
Q. Advanced
- Continuous Flow Reactors : Ensure precise temperature and mixing control to minimize side reactions.
- Chiral Stationary Phases : Use preparative HPLC with cellulose-based columns for large-scale enantiomer separation.
- Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINAP-Ru complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
